molecular formula C14H13N3OS B2513747 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione CAS No. 688354-87-2

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione

Cat. No. B2513747
CAS RN: 688354-87-2
M. Wt: 271.34
InChI Key: CWIWHIRWCGSPJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione consists of a quinazoline ring attached to a methylfuran ring via a methylene bridge. The quinazoline ring contains a thione group, which is a sulfur analog of a carbonyl group.


Chemical Reactions Analysis

While specific chemical reactions involving 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione are not available, similar compounds have been used in various reactions. For instance, furfuryl alcohol derivatives have been used in the production of bis(furan-2-yl)methane derivatives, a process that involves a catalyst-free method in the presence of H2O and air .

Scientific Research Applications

Metal-Catalyzed Reactions

The synthesis of 4-(5-methylfuran-2-yl)-2,2’:6’,2’'-terpyridine involves a one-step reaction between 2-acetylpyridine and 5-methylfurfural, an aldehyde derived from biomass . Owing to its chelating properties, this terpyridine molecule has been tested as a ligand in metal-catalyzed reactions. For instance, it was evaluated in the Ni-catalyzed dimerization of benzyl bromide . Its potential as a versatile ligand in various metal-catalyzed transformations makes it an exciting area of study.

Organic Synthesis

Terpyridines, including 4-(5-methylfuran-2-yl)-2,2’:6’,2’'-terpyridine, play a crucial role in organic synthesis. Researchers explore their use as building blocks for constructing more complex molecules. Their ability to form stable complexes with various metals facilitates diverse synthetic pathways .

Photovoltaic Devices

Terpyridines have been investigated for their application in photovoltaic devices. Their unique electronic properties make them promising candidates for enhancing solar cell efficiency .

Sensors

Functionalized terpyridines, including our compound of interest, can serve as sensor materials. Researchers explore their use in detecting specific analytes, such as metal ions or other molecules, due to their selective binding properties .

Medicinal Chemistry

While research is ongoing, terpyridines have shown potential in medicinal chemistry. Their ability to interact with metal ions could lead to novel drug candidates or diagnostic agents .

Metal-Organic Frameworks (MOFs)

Terpyridines contribute to the design and construction of MOFs. These porous materials find applications in gas storage, separation, and catalysis. Incorporating 4-(5-methylfuran-2-yl)-2,2’:6’,2’'-terpyridine into MOFs could enhance their properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione involves the reaction of 5-methylfurfural with thiourea followed by reaction with 2-chloro-4-methylquinazoline.", "Starting Materials": [ "5-methylfurfural", "thiourea", "2-chloro-4-methylquinazoline" ], "Reaction": [ "5-methylfurfural is reacted with thiourea in the presence of a catalyst such as hydrochloric acid to form 5-methylfurfurylthiourea.", "5-methylfurfurylthiourea is then reacted with 2-chloro-4-methylquinazoline in the presence of a base such as sodium hydroxide to form the desired product, 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione." ] }

CAS RN

688354-87-2

Product Name

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione

Molecular Formula

C14H13N3OS

Molecular Weight

271.34

IUPAC Name

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C14H13N3OS/c1-9-6-7-10(18-9)8-15-13-11-4-2-3-5-12(11)16-14(19)17-13/h2-7H,8H2,1H3,(H2,15,16,17,19)

InChI Key

CWIWHIRWCGSPJT-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CNC2=NC(=S)NC3=CC=CC=C32

solubility

not available

Origin of Product

United States

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